

Animal models of narcolepsy for testing 4-Hydroxybutanoic acid efficacy

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxybutanoic acid

Cat. No.: B3434851

[Get Quote](#)

Application Notes & Protocols

Topic: Animal Models of Narcolepsy for Testing **4-Hydroxybutanoic Acid** Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Narcolepsy and the Therapeutic Role of 4-Hydroxybutanoic Acid

Narcolepsy is a debilitating lifelong neurological disorder characterized by a disrupted sleep-wake cycle.^[1] The primary symptoms include excessive daytime sleepiness (EDS), fragmented nighttime sleep, and abnormal manifestations of rapid eye movement (REM) sleep, such as cataplexy, sleep paralysis, and hypnagogic hallucinations.^[2] Cataplexy, a sudden and transient loss of muscle tone triggered by strong emotions, is the most specific symptom of narcolepsy type 1.^{[1][2]}

The pathophysiology of narcolepsy type 1 is predominantly linked to the loss of neurons in the hypothalamus that produce the neuropeptides hypocretin (also known as orexin).^{[1][2]} These neurons play a crucial role in stabilizing wakefulness and suppressing REM sleep.^{[1][3]} Their absence leads to the characteristic instability of sleep-wake states seen in narcolepsy.^{[2][4]}

4-Hydroxybutanoic acid, commonly known as gamma-hydroxybutyrate (GHB) and prescribed as sodium oxybate, is a key therapeutic agent for managing narcolepsy symptoms.^{[5][6]} It is a naturally occurring neurotransmitter and a central nervous system depressant.^[5] While its

exact mechanism of action in narcolepsy is still under investigation, it is known to be a weak agonist at the GABA-B receptor and also acts on its own distinct GHB receptor.[\[5\]](#)[\[7\]](#) Clinically, sodium oxybate is effective in alleviating EDS, cataplexy, and disrupted nighttime sleep in patients with narcolepsy.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Preclinical research relies heavily on robust animal models that accurately recapitulate the key phenotypes of human narcolepsy. These models have been instrumental in understanding the disease's pathophysiology and in the development of novel therapeutics like **4-hydroxybutanoic acid**.[\[10\]](#)[\[11\]](#)[\[12\]](#) This guide provides a comprehensive overview of the most relevant animal models of narcolepsy and detailed protocols for evaluating the efficacy of **4-hydroxybutanoic acid**.

The Hypocretin/Orexin System in Narcolepsy

The discovery of the hypocretin/orexin system was a landmark in sleep research, fundamentally changing our understanding of narcolepsy.[\[13\]](#)[\[14\]](#) Hypocretin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, innervating and exciting key arousal centers.[\[15\]](#)[\[16\]](#) This includes monoaminergic nuclei like the locus coeruleus (norepinephrine), dorsal raphe (serotonin), and tuberomammillary nucleus (histamine), as well as cholinergic neurons in the basal forebrain and brainstem.[\[11\]](#)[\[17\]](#) By maintaining the activity of these wake-promoting systems, the hypocretin system stabilizes the wakeful state and prevents inappropriate transitions into sleep.

In narcolepsy type 1, an autoimmune-mediated destruction of these hypocretin neurons is thought to occur, leading to a profound deficiency in hypocretin signaling.[\[2\]](#) This loss of a key stabilizing influence results in the classic symptoms of narcolepsy.

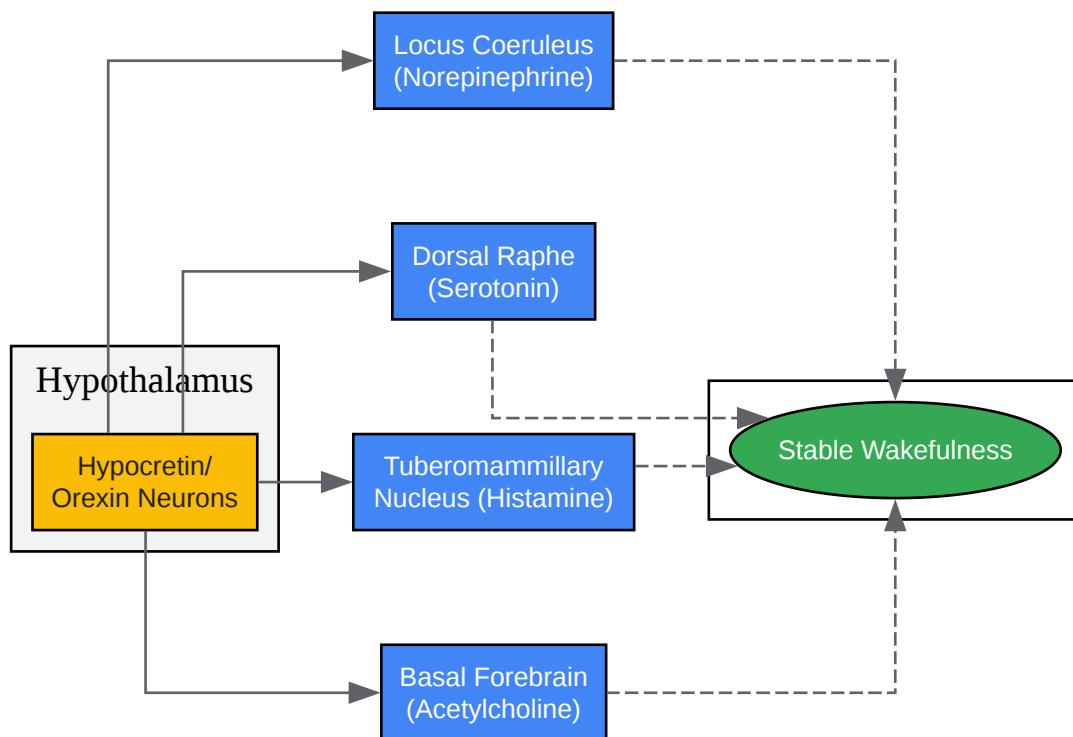
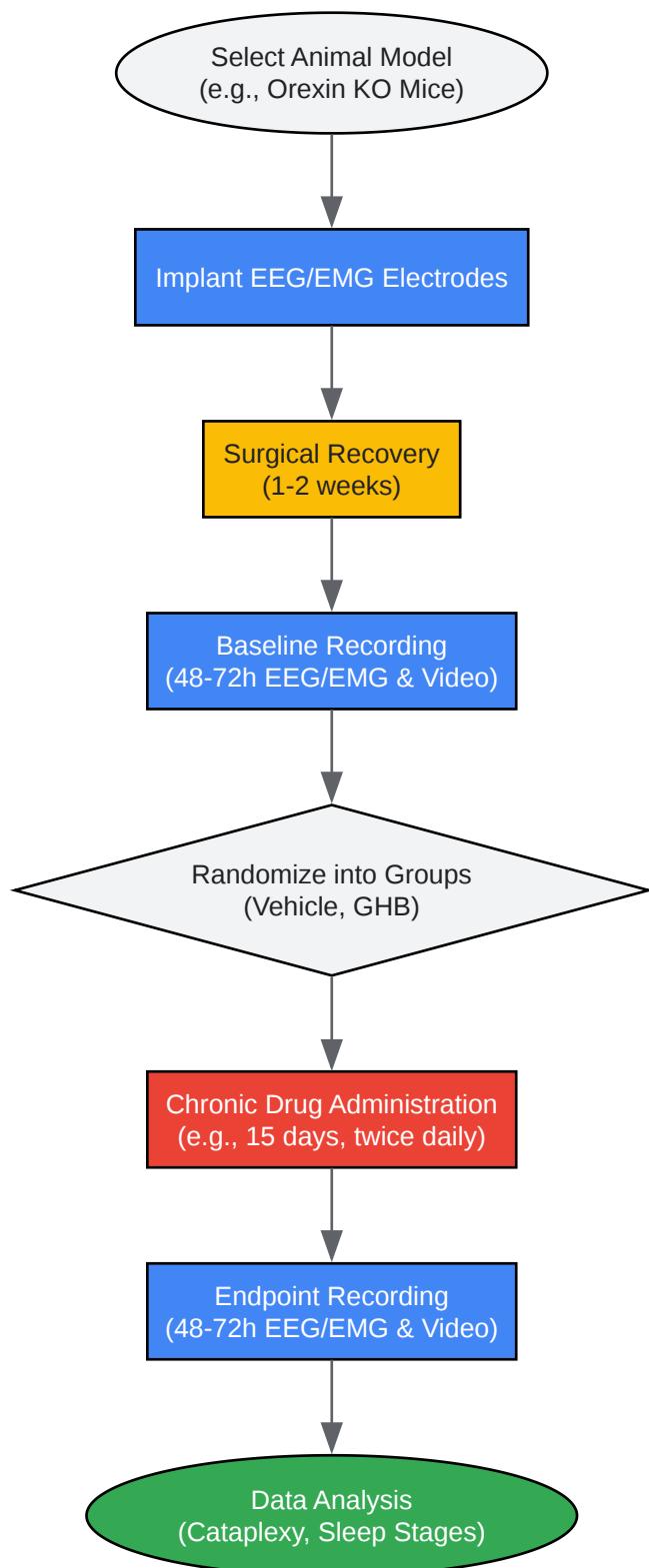

[Click to download full resolution via product page](#)

Figure 1: Simplified diagram of the hypocretin/orexin signaling pathway.

Selecting an Appropriate Animal Model

The choice of animal model is critical for the successful preclinical evaluation of narcolepsy therapeutics. Several models exist, each with unique advantages and limitations.


Animal Model	Pathophysiology	Key Characteristics	Advantages	Limitations
Canine Models (e.g., Doberman Pinschers, Labrador Retrievers)	<p>Familial form: Autosomal recessive mutation in the Hcrtr2 gene (orexin receptor 2). Sporadic forms: Likely loss of orexin neurons, similar to humans.</p>	<p>Spontaneous cataplexy triggered by positive emotions. [11][18]</p> <p>Excessive daytime sleepiness and fragmented sleep. [18]</p>	<p>Natural occurrence of narcolepsy. Cataplexy is easily quantifiable and has high face validity.</p>	<p>Large animal size and associated costs. Genetic background differs from most human cases (receptor vs. ligand deficiency). Polyphasic sleep patterns. [18]</p>
Orexin/Hypocretin Knockout (KO) Mice	<p>Genetic deletion of the prepro-orexin gene, leading to a lack of orexin peptides. [15][19][20]</p>	<p>Exhibit cataplexy-like episodes, fragmented sleep, and increased transitions to REM sleep. [15][20][21]</p>	<p>Well-characterized and widely available. Allows for precise genetic manipulation. Reproducible phenotype.</p>	<p>Orexin neurons are still present, unlike in human narcolepsy. [10] Cataplexy triggers are not as clearly emotion-based as in humans or dogs.</p>
Orexin Neuron-Ablated Mice (e.g., Orexin/Ataxin-3)	<p>Targeted expression of a toxic transgene (e.g., ataxin-3) in orexin neurons, leading to their progressive loss. [10][11]</p>	<p>Recapitulates the neuronal loss seen in human narcolepsy. [11]</p> <p>Develop severe cataplexy and fragmented sleep. [10][18]</p>	<p>More closely models the underlying pathology of human narcolepsy type 1. [10][11]</p>	<p>The transgene can have off-target effects. The progression of neuron loss can vary.</p>
Orexin Receptor Knockout (KO)	Genetic deletion of one or both	Double receptor KO mice have a	Useful for studying the	Does not model the primary

Mice	orexin receptors (Hcrtr1, Hcrtr2). [10] [11]	phenotype similar to orexin ligand KO mice. [10] [17] Single receptor KOs have milder phenotypes, helping to dissect receptor-specific functions. [11] [14]	specific roles of each receptor in narcolepsy symptoms.	ligand deficiency of human narcolepsy.
------	---	--	---	--

For testing the efficacy of **4-hydroxybutanoic acid**, orexin knockout mice and orexin neuron-ablated mice are generally the preferred models due to their robust and quantifiable phenotypes that closely mimic human narcolepsy.

Experimental Design and Protocols

A typical experimental workflow for evaluating the efficacy of **4-hydroxybutanoic acid** involves baseline characterization of the narcoleptic phenotype, followed by chronic drug administration and subsequent assessment of changes in cataplexy and sleep-wake architecture.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for testing GHB efficacy.

Protocol 1: Surgical Implantation of EEG/EMG Electrodes

Objective: To surgically implant electrodes for chronic electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states and cataplexy.

Materials:

- Stereotaxic apparatus
- Anesthesia machine (isoflurane)
- Heating pad
- Surgical tools (scalpel, forceps, etc.)
- Miniature stainless steel screws for EEG electrodes
- Teflon-coated stainless steel wires for EMG electrodes
- Dental cement
- Headmount connector

Procedure:

- **Anesthesia:** Anesthetize the mouse using isoflurane (1-2% in oxygen). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
- **Stereotaxic Mounting:** Place the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Maintain body temperature with a heating pad.
- **Incision:** Shave the scalp and disinfect with betadine and ethanol. Make a midline incision to expose the skull.
- **EEG Electrode Placement:** Drill small burr holes through the skull over the frontal and parietal cortices without piercing the dura mater.

- Electrode Implantation: Screw in the miniature stainless steel screws (EEG electrodes) into the burr holes.
- EMG Electrode Placement: Using a needle, tunnel the Teflon-coated wires (EMG electrodes) subcutaneously to the nuchal (neck) muscles. Insert the exposed tips of the wires into the muscle bilaterally.
- Headmount Securing: Solder the electrode leads to a headmount connector. Secure the entire assembly to the skull using dental cement.
- Post-operative Care: Suture the incision. Administer post-operative analgesics as per institutional guidelines. Allow the animal to recover for at least one week before starting experiments.[\[22\]](#)[\[23\]](#)

Protocol 2: Assessment of Cataplexy and Sleep-Wake Architecture

Objective: To record and analyze EEG/EMG and video data to quantify cataplexy-like episodes and characterize the sleep-wake profile.

Materials:

- Recording chamber (sound-attenuated, controlled light-dark cycle)
- EEG/EMG recording system with amplifier and data acquisition software
- Video camera synchronized with EEG/EMG recordings
- Sleep scoring software

Procedure:

- Habituation: Habituate the animal to the recording chamber and tethered cable for 2-3 days.
[\[22\]](#)
- Baseline Recording: Record continuous EEG, EMG, and video for at least 48 hours to establish a stable baseline.

- Drug Administration: Administer **4-hydroxybutanoic acid** or vehicle according to the study design (e.g., intraperitoneal injection). A common paradigm for GHB mimics the twice-nightly dosing in humans, with injections given at the beginning and middle of the light (rest) period. [\[8\]](#)[\[24\]](#)
- Post-treatment Recording: Continue recording for the duration of the treatment period.
- Data Scoring:
 - Sleep-Wake States: Score the EEG/EMG data in 10-second epochs into Wake, Non-REM (NREM) sleep, and REM sleep based on standard criteria.[\[21\]](#)[\[22\]](#)[\[23\]](#)
 - Wake: Low-amplitude, high-frequency EEG; high EMG tone.
 - NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG tone.
 - REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (lowest EMG tone).
 - Cataplexy Scoring: Identify cataplexy-like episodes based on a consensus definition:[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
 - An abrupt transition from active wake.
 - Episode duration of at least 10 seconds.
 - Maintained immobility confirmed by video.
 - Prominent theta-dominant EEG.
 - Muscle atonia (low EMG tone).
 - Must be preceded by at least 40 seconds of continuous wakefulness to distinguish from sleep-onset REM periods.[\[27\]](#)

Protocol 3: Preparation and Administration of 4-Hydroxybutanoic Acid

Objective: To prepare and administer **4-hydroxybutanoic acid** (GHB) to the animal models.

Materials:

- Sodium oxybate (pharmaceutical grade)
- Sterile saline (0.9% NaCl)
- Syringes and needles for injection
- Analytical balance

Procedure:

- Formulation: Dissolve sodium oxybate in sterile saline to the desired concentration. A typical dose range for mice is 100-200 mg/kg.[8]
- Dosing Regimen:
 - For chronic studies, a twice-daily administration during the light (rest) phase is often used to model the clinical use in humans.[8][24]
 - A typical schedule would be injections at Zeitgeber Time (ZT) 2 and ZT6 (where ZT0 is lights on).[29]
- Administration: Administer the solution via intraperitoneal (IP) injection. Ensure proper handling and injection technique to minimize stress to the animal.
- Control Group: Administer an equivalent volume of the vehicle (sterile saline) to the control group using the same schedule.

Data Analysis and Expected Outcomes

The efficacy of **4-hydroxybutanoic acid** is determined by its ability to consolidate sleep and reduce the frequency and duration of cataplexy.

Parameter	Typical Analysis	Expected Outcome with GHB Treatment
Cataplexy	Total number of cataplexy episodes. Total time spent in cataplexy.	Significant reduction in the number and total duration of cataplexy episodes, particularly during the active (dark) period.[8][24]
NREM Sleep	Total time in NREM sleep. Bout duration of NREM sleep. EEG delta power during NREM sleep.	Increase in total NREM sleep time and consolidation (longer bouts) during the light period, immediately following administration.[8][29] Increase in NREM delta power, indicative of deeper, more restorative sleep.[8][24]
Wakefulness	Total time in wakefulness. Bout duration of wakefulness.	Increased consolidation of wakefulness (longer bouts) during the subsequent dark (active) period.[8]
Sleep Fragmentation	Number of transitions between sleep-wake states.	Reduction in state transitions, indicating more stable sleep and wake periods.

Statistical Analysis:

- Use appropriate statistical tests to compare treatment and vehicle groups (e.g., t-test, ANOVA).
- Data should be presented as mean \pm SEM.
- A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

Animal models, particularly genetic mouse models of orexin deficiency, are indispensable tools for the preclinical evaluation of therapeutics for narcolepsy. The protocols outlined here provide a robust framework for assessing the efficacy of **4-hydroxybutanoic acid** in ameliorating the core symptoms of cataplexy and sleep-wake instability. By carefully selecting the appropriate model and adhering to rigorous experimental and analytical standards, researchers can generate reliable data to support the development of improved treatments for this challenging disorder.

Future research may focus on developing models that more closely mimic the presumed autoimmune etiology of human narcolepsy and on testing novel therapeutic strategies, such as orexin receptor agonists, which aim to correct the underlying neurochemical deficit.[\[30\]](#)[\[31\]](#)[\[32\]](#)

References

- Chemelli, R. M., Willie, J. T., Sinton, C. M., Elmquist, J. K., Scammell, T., Lee, C., Richardson, J. A., Williams, S. C., Xiong, Y., Kisanuki, Y., Fitch, T. E., Nakazato, M., Hammer, R. E., Saper, C. B., & Yanagisawa, M. (1999).
- Chemelli, R. M., Willie, J. T., Sinton, C. M., Elmquist, J. K., Scammell, T., Lee, C., Richardson, J. A., Williams, S. C., Xiong, Y., Kisanuki, Y., Fitch, T. E., Nakazato, M., Hammer, R. E., Saper, C. B., & Yanagisawa, M. (1999).
- Oishi, Y., & Lazarus, M. (2017). Animal Models of Narcolepsy. *Journal of visualized experiments : JoVE*. [\[Link\]](#)
- Clark, E. L., & Baumann, C. R. (2020). Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. *Sleep*. [\[Link\]](#)
- Pino, M., et al. (2023). Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies. *International Journal of Molecular Sciences*. [\[Link\]](#)
- Clark, E. L., & Baumann, C. R. (2020). Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. *SLEEP*. [\[Link\]](#)
- Siegel, J. M. (2001). A Brief History of Hypocretin/Orexin and Narcolepsy. *Neuropsychopharmacology*. [\[Link\]](#)
- Mignot, E., & Thannickal, T. C. (2001). Hypocretin/orexin, sleep and narcolepsy. *BioEssays*. [\[Link\]](#)
- Chemelli, R. M., et al. (1999). Narcolepsy in orexin Knockout Mice.
- Black, S. W., & Uhde, T. W. (2023). Hits and misses with animal models of narcolepsy and the implications for drug discovery. *Expert Opinion on Drug Discovery*. [\[Link\]](#)
- Kohlmeier, K. A., et al. (2013). Narcoleptic orexin receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons. *Frontiers in Neurology*. [\[Link\]](#)

- Vassalli, A., & Franken, P. (2017). Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice. *Sleep*. [\[Link\]](#)
- Burgess, C. R., & Scammell, T. E. (2012). Narcolepsy and the hypocretin system—where motion meets emotion.
- Nishino, S., & Mignot, E. (1997). Canine Models of Narcolepsy.
- Black, S. W., et al. (2014). GABAB Agonism Promotes Sleep and Reduces Cataplexy in Murine Narcolepsy. *The Journal of Neuroscience*. [\[Link\]](#)
- Veasey, S. C. (2012). Sleep and EEG Phenotyping in Mice. *Current Protocols in Mouse Biology*. [\[Link\]](#)
- Qu, W. M., et al. (2011). Polygraphic Recording Procedure for Measuring Sleep in Mice. *Journal of Visualized Experiments*. [\[Link\]](#)
- Lecendreux, M., et al. (2003). Narcolepsy: action of two gamma-aminobutyric acid type B agonists, baclofen and sodium oxybate.
- Medical News Today. (2024). What is the link between hypocretin and narcolepsy? [\[Link\]](#)
- Black, S. W., et al. (2014). GABA(B) Agonism Promotes Sleep and Reduces Cataplexy in Murine Narcolepsy.
- Pizza, F., et al. (2021). Sleep Problems in Narcolepsy and the Role of Hypocretin/Orexin Deficiency.
- Huang, Z. L., et al. (2016). Polygraphic Recording Procedure for Measuring Sleep in Mice. *JoVE*. [\[Link\]](#)
- Amuza Inc. (2021).
- Benington, J. H., et al. (1994). An Automated System for Recording and Analysis of Sleep in Mice. *Sleep*. [\[Link\]](#)
- Black, S. W., et al. (2014). GABAB agonism promotes sleep and reduces cataplexy in murine narcolepsy. *PubMed*. [\[Link\]](#)
- Black, S. W., et al. (2014). GABAB Agonism Promotes Sleep and Reduces Cataplexy in Murine Narcolepsy. *The Journal of Neuroscience*. [\[Link\]](#)
- Oishi, Y., & Lazarus, M. (2017). Animal models of narcolepsy. *Nova Southeastern University*. [\[Link\]](#)
- Wikipedia. (n.d.). γ -Hydroxybutyric acid. [\[Link\]](#)
- Al-Abri, S., & Al-Abri, M. (2025). A Comprehensive Review of Current and Emerging Treatments for Narcolepsy Type 1. *MDPI*. [\[Link\]](#)
- Scammell, T. E., et al. (2009). A consensus definition of cataplexy in mouse models of narcolepsy. *Sleep*. [\[Link\]](#)
- Scammell, T. E., et al. (2009). A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy.
- Division of Sleep Medicine, Harvard University. (n.d.).

- Thorpy, M. J., et al. (2021). Development of a lower-sodium oxybate formulation for the treatment of patients with narcolepsy and idiopathic hypersomnia. *Expert Opinion on Drug Discovery*. [\[Link\]](#)
- Maze Engineers. (2019). Animal Models of Narcolepsy. [\[Link\]](#)
- Scammell, T. E., et al. (2009). A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy. *PubMed Central*. [\[Link\]](#)
- Practical Neurology. (2019). Novel Oxybate With 92% Less Sodium Effectively Treated Cataplexy and Excessive Daytime Sleepiness of Narcolepsy in Phase 3 Trial. [\[Link\]](#)
- Scammell, T. E., et al. (2009). A consensus definition of cataplexy in mouse models of narcolepsy. *Semantic Scholar*. [\[Link\]](#)
- Scharf, M. B., et al. (1985). Treatment of narcolepsy with gamma-hydroxybutyrate.
- Thorpy, M. J., & Bogan, R. K. (2020). Recently Approved and Upcoming Treatments for Narcolepsy. *CNS Drugs*. [\[Link\]](#)
- Barateau, L., & Dauvilliers, Y. (2019). Recent advances in treatment for narcolepsy. *Therapeutic Advances in Neurological Disorders*. [\[Link\]](#)
- Richards, J. R., & Le, J. K. (2023). Sodium Oxybate.
- U.S. Xyrem Multicenter Study Group. (2005). Sodium oxybate demonstrates long-term efficacy for the treatment of cataplexy in patients with narcolepsy. *Sleep Medicine*. [\[Link\]](#)
- NeurologyLive. (2023).
- Labiotech.eu. (2025).
- van der Heide, A., et al. (2015). GHB for cataplexy: Possible mode of action. *Neuropharmacology*. [\[Link\]](#)
- Scharf, M. B., et al. (1998). Pharmacokinetics of Gammahydroxybutyrate (GHB)
- Sorscher, N., & Cunningham, D. (2014). Mechanism of action of narcolepsy medications. *Current Opinion in Pulmonary Medicine*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is the link between hypocretin and narcolepsy? [\[medicalnewstoday.com\]](#)
- 2. Narcolepsy and the hypocretin system—where motion meets emotion - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)

- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. γ -Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 6. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of narcolepsy medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Sodium oxybate demonstrates long-term efficacy for the treatment of cataplexy in patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A Brief History of Hypocretin/Orexin and Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.stanford.edu [med.stanford.edu]
- 17. Narcoleptic orexin receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. researchgate.net [researchgate.net]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 24. GABAB agonism promotes sleep and reduces cataplexy in murine narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A consensus definition of cataplexy in mouse models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]

- 27. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] A consensus definition of cataplexy in mouse models of narcolepsy. | Semantic Scholar [semanticscholar.org]
- 29. jneurosci.org [jneurosci.org]
- 30. Developing New Treatments | Sleep Medicine [sleep.hms.harvard.edu]
- 31. Recent advances in treatment for narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. labiotech.eu [labiotech.eu]
- To cite this document: BenchChem. [Animal models of narcolepsy for testing 4-Hydroxybutanoic acid efficacy]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434851#animal-models-of-narcolepsy-for-testing-4-hydroxybutanoic-acid-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com